2-octyl-1H-benzimidazole

Beschreibung

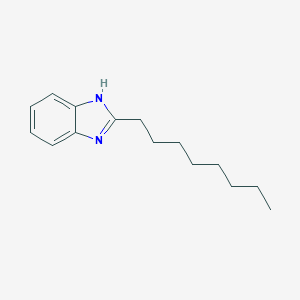

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-octyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWQHINYNTMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364859 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-24-7 | |

| Record name | 2-octyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Characterization in 2 Octyl 1h Benzimidazole Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 2-octyl-1H-benzimidazole, confirming its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the benzimidazole (B57391) ring protons and the protons of the octyl chain. Due to tautomerism in N-unsubstituted benzimidazoles, the protons on the benzene (B151609) ring (positions 4/7 and 5/6) often appear as two symmetrical multiplets, especially in non-polar solvents beilstein-journals.orgnih.gov. The N-H proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm in DMSO-d₆), though its visibility can depend on the solvent and concentration rsc.orgresearchgate.net. The protons of the octyl group will appear in the upfield region, with the methylene (B1212753) group adjacent to the benzimidazole ring (C1') showing a characteristic triplet. The subsequent methylene groups will appear as multiplets, and the terminal methyl group will be a triplet.

Based on data from analogous 2-alkyl-benzimidazoles, such as 2-butyl-1H-benzimidazole rsc.org, the expected chemical shifts can be predicted.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | ~12.5 (in DMSO-d₆) | Broad Singlet |

| Ar-H (4,7-H & 5,6-H) | ~7.10-7.60 | Multiplet |

| -CH₂- (C1') | ~2.70-2.80 | Triplet |

| -CH₂- (C2') | ~1.75-1.85 | Multiplet (Quintet) |

| -(CH₂)₅- | ~1.20-1.40 | Multiplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. The spectrum for this compound would show signals for the benzimidazole carbons in the aromatic region and the octyl chain carbons in the aliphatic region. The C2 carbon of the benzimidazole ring, bonded to the octyl group, typically resonates at a significantly downfield position (~155-160 ppm) mdpi.com. Similar to the proton spectrum, fast tautomeric exchange can lead to an averaging of signals for the C4/C7 and C5/C6 carbons mdpi.com. The carbons of the octyl chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds like 2-butyl-1H-benzimidazole rsc.org.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155.8 |

| C3a/C7a | ~138.0 |

| C4/C7 | ~114.5 |

| C5/C6 | ~122.5 |

| -CH₂- (C1') | ~36.0 |

| -CH₂- (C2') | ~31.8 |

| -CH₂- (C3') | ~29.5 |

| -CH₂- (C4') | ~29.2 |

| -CH₂- (C5') | ~29.2 |

| -CH₂- (C6') | ~29.0 |

| -CH₂- (C7') | ~22.6 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational bands include:

N-H Stretching: A broad band in the region of 3000-3450 cm⁻¹, characteristic of the N-H group in the imidazole (B134444) ring involved in hydrogen bonding rsc.orghilarispublisher.comnih.gov.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹ hilarispublisher.com.

Aliphatic C-H Stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the octyl chain hilarispublisher.comnih.gov.

C=N and C=C Stretching: Strong absorptions in the 1590-1630 cm⁻¹ and 1440-1500 cm⁻¹ regions, respectively, arising from the conjugated system of the benzimidazole ring rsc.orgnih.gov.

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending vibrations of C-H bonds.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3000 - 3450 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=N (Imidazole) | Stretching | 1590 - 1630 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₅H₂₂N₂), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The expected monoisotopic mass for the neutral molecule [M] is 230.1834 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed, with an expected m/z of 231.1912.

The fragmentation of 2-alkyl-benzimidazoles under electron impact (EI) or collision-induced dissociation (CID) often involves cleavage of the alkyl chain. Common fragmentation pathways include β-cleavage to the benzimidazole ring, leading to the loss of alkyl radicals, and subsequent fragmentation of the stable benzimidazole core, which may involve the sequential loss of HCN molecules researchgate.net.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The benzimidazole ring system is a chromophore that exhibits characteristic absorption bands. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show two main absorption bands. These correspond to π → π* transitions within the conjugated aromatic system nist.govresearchgate.net. Based on the parent 1H-benzimidazole, absorption maxima (λ_max) are expected around 245 nm, 275 nm, and 282 nm nist.govresearchgate.net. The octyl substituent, being a saturated alkyl group (an auxochrome), is not expected to significantly shift these absorption maxima.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly those based on quantum chemistry, are invaluable for complementing experimental data. They can predict molecular structures, electronic properties, and spectroscopic features, offering deeper insight into the behavior of this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. For benzimidazole derivatives, DFT calculations can accurately predict various properties nih.govresearchgate.net.

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to calculate the lowest-energy three-dimensional structure of this compound. This provides theoretical bond lengths, bond angles, and dihedral angles.

Electronic Properties: A key outcome of DFT studies is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability sru.ac.irsemanticscholar.org. For benzimidazole systems, the HOMO and LUMO are typically localized over the π-conjugated ring system.

Spectroscopic Prediction: DFT calculations can also be used to predict spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental FTIR spectra to aid in the assignment of absorption bands researchgate.net. Similarly, NMR chemical shifts can be computed using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental results to confirm structural assignments beilstein-journals.orgnih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements and dynamic evolution of atoms and molecules over time. For benzimidazole derivatives, MD simulations provide crucial insights into the stability of ligand-protein complexes, conformational changes, and interactions with biological environments like cell membranes.

The stability of a complex during a simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. nih.govcomputabio.comgithub.io A stable system is typically indicated by the RMSD value reaching a plateau after an initial period of fluctuation. nih.govgithub.io For example, in a 100 ns simulation of a benzimidazole derivative complexed with the SARS-CoV-2 main protease (Mᵖʳᵒ), the complex demonstrated high stability with the protein RMSD value equilibrating around 1.8 Å. nih.gov Deviations within a 1–3 Å range are generally considered acceptable for small globular proteins. nih.gov

Another key metric, the Root Mean Square Fluctuation (RMSF), quantifies the flexibility of individual residues within a protein, highlighting which amino acids contribute most to molecular motion upon ligand binding. computabio.comgithub.io This helps to identify key flexible regions of the target protein, such as active site loops, that may be crucial for the ligand's mechanism of action. nih.gov In simulations of substituted benzimidazoles with the Mtb KasA protein, RMSF analysis, along with RMSD, gyration radius, and hydrogen bond analysis, helped confirm the stability and inhibitory potential of the compounds. nih.gov

While no specific MD simulation data for this compound were found, it is expected that such simulations would focus on the stability of its binding to a target protein and the conformational dynamics of its flexible octyl chain within the binding pocket.

Table 1: Representative MD Simulation Parameters for Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Protein | Simulation Length (ns) | Key Metric | Observation | Reference |

|---|---|---|---|---|---|

| Benzimidazole Derivative | SARS-CoV-2 Mᵖʳᵒ (6LU7) | 100 | RMSD | Stable complex, protein RMSD ~1.8 Å | nih.gov |

| Benzimidazole Derivative | SARS-CoV-2 ACE2 (6M18) | 100 | RMSD | Less stable complex, protein RMSD ~9.5 Å | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the binding mode and affinity of potential inhibitors. For benzimidazole derivatives, docking studies have been widely used to understand their interactions with various biological targets.

The primary output of a docking simulation is the binding affinity or docking score, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower binding energy values indicate a more favorable and stable interaction. For instance, various benzimidazole derivatives have shown promising binding affinities against a range of targets. In one study, benzimidazole-tethered pyrazoles exhibited a binding energy of -8.65 kcal/mol against the B-cell lymphoma-2 (BCL-2) protein. acs.org Another study on substituted benzimidazoles targeting the Mtb KasA protein reported high binding energies of -7.36 and -7.17 kcal/mol for the most potent compounds. nih.gov

Docking also reveals the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. For example, docking of 2-pyridylbenzimidazoles into the CB1 cannabinoid receptor showed that the ligands adopt a Y-like conformation, with the benzimidazole scaffold forming the body of the 'Y' and interacting with key residues in transmembrane helices 2, 3, 6, and 7. mdpi.com Similarly, the interaction of certain derivatives with the Pin1 enzyme was found to be dependent on hydrogen bonding with residues like Lys63, which is essential for inhibition. mdpi.com

Table 2: Examples of Molecular Docking Results for Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-Phenyl Benzimidazole | Cyclooxygenase (1CX2) | -7.0 | Not specified | researchgate.net |

| Substituted Benzimidazole (Cmpd 7) | Mtb KasA (6P9K) | -7.36 | Not specified | nih.gov |

| Benzimidazole-pyrazole Hybrid (6h) | BCL-2 (4LXD) | -8.65 | Not specified | acs.org |

| 2-Pyridylbenzimidazole (Cmpd 39) | CB1 Cannabinoid Receptor | Ki = 0.53 nM | Y-like conformation | mdpi.com |

Pharmacophore Model Development and Validation

A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups—that are necessary for a molecule to bind to a specific biological target. dovepress.com This approach is widely used in virtual screening to identify new compounds with potential biological activity. dovepress.comresearchgate.net

The development of a pharmacophore model typically begins with a set of known active molecules (a training set). nih.govnih.gov Computational tools identify the common chemical features and their spatial arrangement that are critical for activity. For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a five-feature pharmacophore hypothesis, designated HHHRR, was identified as the best model. nih.govresearchgate.net This model consisted of three hydrophobic features (H) and two aromatic rings (R). nih.govresearchgate.net

Validation is a critical step to ensure the model can reliably distinguish between active and inactive compounds. dovepress.comnih.gov This is often done using a test set of molecules not included in the model's creation. Statistical parameters such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for the test set are calculated. nih.govresearchgate.net The HHHRR model for FXR agonists yielded a 3D-QSAR model with a good statistical value of R² = 0.8974 for the training set and a strong predictive power with Q² = 0.7559 for the test set. nih.govresearchgate.net Further validation can include metrics like the enrichment factor (EF) and goodness of hit score (GH), which assess the model's ability to prioritize active compounds from a larger database. nih.gov

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexible eight-carbon chain allows for a multitude of conformations, which can be crucial for its ability to fit into a target's binding site.

A key intramolecular phenomenon in the benzimidazole ring itself is prototropic tautomerism. nih.gov This involves the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. This equilibrium can be influenced by the solvent and the nature of substituents on the ring. nih.gov Computational studies, often using Density Functional Theory (DFT), are employed to calculate the relative energies of different tautomers and rotamers (conformers arising from rotation around the bond connecting a substituent to the ring). nih.gov For instance, studies on 2-(hydroxyphenyl)benzimidazoles have shown a solvent-modulated equilibrium between different rotameric and tautomeric forms in the ground state. nih.gov The 1H-tautomer is generally found to be the most stable form for benzimidazole itself by a significant energy margin. nih.gov

DFT calculations are also used to determine optimized molecular geometries, including bond lengths and angles. These theoretical parameters can then be compared with experimental data, for example from X-ray crystallography, to validate the computational model. Minor deviations between theoretical (gas-phase) and experimental (solid-state) values are expected due to differences in the molecular environment. nih.gov

Prediction of Biological Activity and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. rsc.org Various computational models and rules are applied to benzimidazole derivatives to assess their drug-likeness.

Lipinski's "Rule of Five" is a widely used guideline to evaluate oral bioavailability. neliti.com It suggests that poor absorption is more likely when a compound has a molecular weight > 500, a logP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. rsc.orgneliti.com Studies on various series of benzimidazole derivatives have shown that many of the synthesized compounds adhere to these rules, indicating good potential for oral activity. nih.govrsc.org

Other important parameters include the Topological Polar Surface Area (TPSA), which is used to predict cell permeability and oral bioavailability. neliti.comnih.gov Compounds with a TPSA ≤ 140 Ų are expected to have good absorption. nih.gov Online tools and software like SwissADME and PreADMET are commonly used to calculate these properties. neliti.commdpi.com For instance, in one study, a series of benzimidazole-urea derivatives were predicted to be orally active based on adherence to Lipinski's rule, with TPSA values ranging from 87.92 to 139.45 Ų. neliti.com The BOILED-Egg model is another tool used to predict gastrointestinal absorption and brain penetration. mdpi.com

Table 3: Predicted ADME/Drug-Likeness Properties for Representative Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Prediction Tool Used | Properties Evaluated | Findings | Reference |

|---|---|---|---|---|

| Benzimidazole-urea derivatives | Molinspiration, PreADMET | Lipinski's Rule, TPSA, % Absorption | Compounds are orally active, high oral absorption predicted | neliti.com |

| Benzimidazole-triazole-sulfonamide hybrids | In silico ADMET evaluation | Lipinski's Rule, TPSA | Compounds follow drug-likeness rules, non-mutagenic | nih.gov |

| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | Molsoft, SwissADME, pkCSM | Lipinski's Rule, Veber's Rule | Most compounds obey rules, indicating drug-like character | rsc.org |

Correlation of Spectroscopic and Computational Data for this compound

A powerful approach in modern chemical research is the synergy between experimental spectroscopic measurements and theoretical calculations, typically using DFT. ruc.dk This combination allows for a more detailed and accurate interpretation of experimental data. While specific correlated data for this compound is not available, the methodology is well-established for the benzimidazole class.

NMR Spectroscopy: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. nih.govcyberleninka.ru These calculated shifts are then correlated with experimental spectra. A high correlation coefficient (e.g., R² values of 0.949 for ¹H and 0.999 for ¹³C in one study) indicates that the computational model accurately represents the molecular structure in solution. cyberleninka.ru This correlation is invaluable for unambiguously assigning complex spectra, especially for molecules with tautomeric forms where signals may be averaged or distinct depending on the conditions. nih.gov

Vibrational Spectroscopy: Similarly, theoretical vibrational frequencies (FT-IR and Raman) can be calculated using DFT. nih.gov Since DFT methods tend to overestimate these frequencies, the calculated values are often multiplied by a scaling factor (e.g., 0.967) to achieve better agreement with experimental data. nih.gov This correlative approach aids in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's functional groups and bonding structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which can be compared to experimental UV-Vis spectra. nih.gov This helps in understanding the electronic structure of the molecule and assigning the observed absorption bands to specific electronic excitations, such as π→π* transitions within the benzimidazole ring system.

By combining these computational predictions with experimental results, researchers can build a highly confident and detailed picture of a molecule's structure, dynamics, and electronic properties, which is essential for understanding its function and designing new derivatives.

Biological Activities and Pharmacological Investigations of 2 Octyl 1h Benzimidazole Derivatives

Antimicrobial Research Applications of 2-Octyl-1H-Benzimidazole Derivatives

Benzimidazole (B57391) derivatives, a significant class of heterocyclic compounds, have attracted considerable attention in medicinal chemistry due to their wide spectrum of pharmacological properties. whiterose.ac.ukresearchgate.net These molecules are recognized for their versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. whiterose.ac.uksaudijournals.com The benzimidazole scaffold is a key component in various clinically used drugs. saudijournals.com Research has focused on synthesizing and evaluating new derivatives to address the growing challenge of microbial resistance. whiterose.ac.uk

Antibacterial Activity and Mechanisms of Action

The antibacterial potential of benzimidazole derivatives has been extensively studied against a variety of pathogenic bacteria. whiterose.ac.uk The mechanism of action for many of these compounds involves the disruption of essential cellular processes, leading to bacterial cell death. nih.gov

Derivatives of this compound have demonstrated notable efficacy against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the octyl chain is suggested to enhance the antibiofilm activity of these compounds by acting on both the biofilm matrix and the bacterial membranes. nih.gov

A library of 53 benzimidazole derivatives was synthesized and screened, revealing that specific substitutions on the benzimidazole ring are crucial for antibacterial activity. scilit.com Several of these compounds showed potent activity against two MRSA strains, with minimum inhibitory concentrations (MICs) comparable to the antibiotic ciprofloxacin. scilit.com Further studies have reported on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, with some derivatives exhibiting high activity against S. aureus and MRSA, with MIC values below 1 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | nih.gov |

| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | nih.gov |

| Indolylbenzo[d]imidazole 3aa | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9–7.8 | nih.gov |

| Indolylbenzo[d]imidazole 3ad | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9–7.8 | nih.gov |

| N-alkyl-2-substituted-1H-benzimidazole 37b | Staphylococcus aureus | 3.125 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The development of benzimidazole derivatives effective against Gram-negative bacteria is an active area of research, partly due to the challenge posed by the outer membrane of these bacteria, which can act as a barrier to many antibiotics. nih.gov

In one study, 49 novel benzimidazole compounds were synthesized and evaluated for their activity against Gram-negative bacteria. A lead compound, referred to as compound III, showed potent activity against a TolC-mutant strain of Escherichia coli with a MIC value of 2 µg/mL. whiterose.ac.uk When combined with colistin, a membrane-disrupting agent, another derivative (25d) had its antibacterial activity partially restored against strains of E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, with MIC values ranging from 4 to 16 µg/mL. whiterose.ac.uk Other research has identified benzimidazole derivatives with significant inhibition zones against E. coli and P. aeruginosa, in some cases exceeding that of the reference drug ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound III | E. coli (tolC-mutant) | 2 | whiterose.ac.uk |

| N-alkyl-2-substituted-1H-benzimidazole 62a | E. coli (tolC-mutant) | 2 | nih.gov |

| Compound 25d (with colistin) | E. coli BW25113 | 4 - 16 | whiterose.ac.uk |

| Compound 25d (with colistin) | P. aeruginosa | 4 - 16 | whiterose.ac.uk |

This table is interactive. Click on the headers to sort the data.

One of the key mechanisms of antibacterial action for benzimidazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in controlling the topological state of DNA. nih.gov Specifically, the subunit B (GyrB) of this enzyme has been identified as a therapeutic target. nih.gov

Computer-aided drug design and docking studies have been employed to develop 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA gyrase B. mdpi.comresearchgate.net These studies predicted that specific functional groups on the benzimidazole scaffold would favor interactions with key amino acid residues in the ATP-binding site of GyrB, such as Asn46 and Asp73, thereby promoting an inhibitory effect. mdpi.comresearchgate.net Benzimidazole ureas represent another class of compounds that act as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV by binding to their respective ATP sites. nih.gov This dual-targeting mechanism is advantageous in overcoming bacterial resistance. nih.gov

Antifungal Activity and Mechanisms of Action

The rise in pathogenic fungal infections and the emergence of drug-resistant strains have necessitated the search for new antifungal agents. nih.gov Benzimidazole derivatives have been identified as a promising scaffold for the development of novel antifungal drugs. researchgate.netnih.gov

Research has demonstrated the efficacy of benzimidazole derivatives against clinically relevant fungi, including Candida albicans and various Aspergillus species. nih.govnih.gov In a study involving 18 synthesized benzimidazole analogues, several bisbenzimidazole compounds exhibited moderate to excellent antifungal activity against all tested fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The antifungal potency of these bisbenzimidazoles was found to be dependent on the length of the alkyl chain substituent. nih.gov

Another study reported that synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles showed significant activity against C. albicans. nih.gov Specifically, compounds 3ad, 3ag, and 3aq were among the most active. nih.gov Similarly, benzimidazole-triazole hybrids have been screened for their in vitro antimicrobial activity, with some compounds showing notable effects against C. albicans and Aspergillus niger. preprints.org

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bisbenzimidazoles | Various Candida and Aspergillus strains | 0.975 - 15.6 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 | nih.gov |

| Benzimidazole-triazole hybrid 2e | Candida albicans | 3.125 (µmol/mL) | preprints.org |

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Colistin |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole |

| 2,5(6)-substituted benzimidazole |

| Benzimidazole urea |

| Bisbenzimidazole |

| Benzimidazole-triazole hybrid |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole |

| (S)-2-ethanaminebenzimidazole |

| 2-(chloromethyl)-1H-benzo[d]imidazole |

| (1H-benzo[d]imidazol-2-yl)methanethiol |

| 5-halobenzimidazole |

| Amphotericin B |

| 2-(3-cyanophenyl)-1H-benzimidazole |

| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole |

| 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazole |

| Linezolid |

| Fluconazole |

| Itraconazole |

| Posaconazole |

Antiviral Activity (e.g., HIV-1)

The benzimidazole framework has been a foundational structure in the development of antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). Research dating back to the early 1990s identified 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) uctm.edu. One of the most active compounds from this series, NSC 625487, was found to selectively inhibit HIV-1 reverse transcriptase uctm.edu. This class of compounds functions by binding to an allosteric site on the enzyme, inducing conformational changes that disrupt its DNA polymerase activity.

Further studies on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles demonstrated a broad spectrum of antiviral activity. While many compounds in this series showed potent activity against Respiratory Syncytial Virus (RSV), some also exhibited moderate activity against other RNA viruses, including HIV-1 researchgate.netnih.gov. More recent research has focused on designing benzimidazolyl diketo acid (DKA) derivatives as potential HIV-1 integrase inhibitors, another crucial enzyme in the viral replication cycle. One such derivative, compound 13g, showed promising anti-HIV-1 activity with an EC₅₀ value of 40 µM and a selectivity index of 13.7, with docking studies suggesting a binding mode similar to known integrase strand transfer inhibitors (INSTIs) nih.gov.

Anticancer and Cytotoxic Studies

Benzimidazole derivatives are recognized for their significant anticancer properties, which stem from their ability to engage with multiple cellular targets involved in cancer progression nih.govnih.govrsc.org. Their diverse mechanisms of action make them a versatile scaffold for the development of novel chemotherapeutics nih.govresearchgate.netbiotech-asia.org.

Derivatives of benzimidazole have demonstrated notable antiproliferative effects against a variety of cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231 nih.gov. In one study, four specific benzimidazole derivatives—albendazole (B1665689), flubendazole, fenbendazole, and mebendazole—significantly reduced colony formation in both MDA-MB-231 cells and a radiotherapy-resistant variant nih.gov. Mebendazole, in particular, showed the most potent anticancer effects nih.gov.

Another newly synthesized benzimidazole compound, BA586, exhibited a potent cytotoxic effect against the HCC1937 triple-negative breast cancer cell line with an IC₅₀ value of 42 µM after 48 hours of treatment oncologyradiotherapy.com. Studies on other benzimidazole derivatives have reported varying levels of cytotoxicity against different breast and colon cancer cell lines nih.gov.

Antiproliferative Activity of Benzimidazole Derivative BA586 on HCC1937 Cells

| Concentration | Inhibition of Cell Proliferation (%) |

|---|---|

| 10 µM | >10% |

| 25 µM | >30% |

The anticancer activity of benzimidazole derivatives is attributed to a variety of mechanisms, highlighting their ability to interfere with multiple oncogenic pathways nih.govnih.govresearchgate.net.

Inhibition of Tubulin Polymerization: A primary mechanism for many benzimidazole-based anthelmintics, such as mebendazole, is the disruption of microtubule dynamics by binding to tubulin biotech-asia.orgnih.gov. This action leads to the arrest of the cell cycle in the G2/M phase, inhibition of cell division, and subsequent induction of apoptosis researchgate.netnih.gov.

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death. Studies have shown they can induce apoptosis by increasing levels of the apoptotic marker cleaved caspase-3 and promoting DNA damage, indicated by elevated pH2AX levels nih.gov. Some compounds also function as topoisomerase inhibitors, binding to DNA minor grooves and preventing the re-ligation of DNA strands, which ultimately leads to G2/M arrest and apoptosis nih.gov.

Cell Cycle Arrest: Beyond the G2/M phase arrest caused by tubulin inhibition, some derivatives can induce cell cycle arrest at other checkpoints. Mebendazole has been shown to increase cyclin B1 levels, consistent with G2/M arrest nih.gov. Other derivatives can cause arrest in the G1 phase by inhibiting cyclin-dependent kinases (CDKs) like CDK4/6 biotech-asia.org.

Downregulation of Cancer Stem Cell Markers: Mebendazole has been found to downregulate the expression of cancer stem cell markers such as CD44 and OCT3/4 in TNBC cells, suggesting it may help overcome treatment resistance nih.gov.

Anti-inflammatory and Analgesic Research

Inflammation is a critical process in many diseases, and the cyclooxygenase (COX) enzymes are key mediators. Benzimidazole derivatives have been investigated as potent anti-inflammatory agents due to their ability to inhibit these enzymes.

Research has focused on designing benzimidazole derivatives as selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation. A series of novel benzimidazole-thiazole hybrids were designed and synthesized, with several compounds showing significant and selective COX-2 inhibition rsc.org. For instance, compound 8c emerged as a highly potent and selective COX-2 inhibitor, with an IC₅₀ value comparable to the standard drug celecoxib rsc.org. Similarly, other studies have identified benzimidazole derivatives with potent in vitro COX-2 inhibition and significant in vivo anti-inflammatory activity nih.govekb.eg. Beyond COX inhibition, some derivatives also potently inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE₂ acs.org.

In Vitro COX-2 Inhibitory Activity of Benzimidazole-Thiazole Derivatives

| Compound | COX-2 IC₅₀ (µM) |

|---|---|

| 7b | 0.297 |

| 7c | 0.311 |

| 8b | 0.279 |

| 8c | 0.215 |

| Celecoxib (Reference) | 0.132 |

Antiparasitic Research (e.g., Anthelmintic, Antileishmanial)

Benzimidazole derivatives are perhaps most famous for their broad-spectrum antiparasitic activity and form the basis of many commercial anthelmintic drugs derpharmachemica.comresearchgate.net. Their efficacy extends from helminths to various protozoan parasites.

The anthelmintic action of many benzimidazoles involves interfering with microtubule assembly, which disrupts essential cellular functions like glucose uptake, leading to energy depletion in the parasite derpharmachemica.com. Numerous studies have confirmed the effectiveness of 2-substituted benzimidazole derivatives against various worms, such as the adult Indian earthworm Pheretima posthuma, which is used as a model organism derpharmachemica.comhygeiajournal.com. In one study, 2-phenylbenzimidazole showed more potent anthelmintic activity than the standard drug piperazine citrate hygeiajournal.com. Research on the nematodes Trichuris muris and Heligmosomoides polygyrus identified two benzimidazole derivatives, BZ6 and BZ12, as having significant activity against both larval and adult stages of the parasites, with IC₅₀ values in the low micromolar range nih.gov.

The antiparasitic activity of this class also extends to protozoa like Leishmania. Several sets of 2-substituted benzimidazole derivatives have been tested against promastigotes of Leishmania tropica and Leishmania infantum, showing activity in the low micromolar to sub-micromolar range nih.govnih.govresearchgate.net. One quaternized 2-(long chain)alkyl benzimidazole, compound 8, was found to be approximately 100- to 200-fold more potent than the reference drug miltefosine nih.govnih.gov. Another study identified a benzimidazole derivative, K1, with potent activity against Leishmania major (IC₅₀ = 0.6787 µg/mL), comparable to the standard drug Amphotericin B mdpi.com.

Antileishmanial Activity of Benzimidazole Derivatives

| Compound | Target Species | IC₅₀ | Reference Drug | Reference Drug IC₅₀ |

|---|---|---|---|---|

| Compound 28 | L. tropica | 0.43 µM | Miltefosine | 5.3 µM |

| Compound 28 | L. infantum | 0.81 µM | Miltefosine | 5.5 µM |

| K1 | L. major | 0.6787 µg/mL | Amphotericin B | 0.2742 µg/mL |

Other Significant Biological Activities

Beyond the primary pharmacological applications, derivatives of this compound have been investigated for a variety of other significant biological activities. The versatile benzimidazole scaffold has proven to be a "privileged structure" in medicinal chemistry, allowing for modifications that target a wide range of physiological processes. researchgate.net These investigations have revealed potential therapeutic applications in managing anxiety, oxidative stress, hypertension, diabetes, and conditions requiring specific enzyme inhibition or receptor modulation.

Anxiolytic Potential

Several studies have explored the potential of benzimidazole derivatives as anxiolytic agents. The evaluation of these compounds often involves preclinical models such as the elevated plus maze (EPM) test, which assesses anxiety-like behavior in rodents. jyoungpharm.org In this model, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Research has demonstrated that certain synthesized benzimidazole derivatives exhibit potent anti-anxiety activity, with efficacy comparable to the standard anxiolytic drug, Diazepam. nih.govsemanticscholar.org For instance, a series of compounds, including ZB, ZE, ZF, ZG, and ZH, were found to have significant anxiolytic effects in Wistar rats. jyoungpharm.orgnih.gov Another study highlighted derivatives BZ-6 and BZ-7 as having the highest anti-anxiety activity, while compound BZ-9 (2-Heptyl-1H-benzo[d]imidazole), a close structural analog to the subject compound, also showed good activity. The mechanism for these anxiolytic-like effects may involve the GABAergic system, as suggested by in silico modeling studies that show potential interactions with GABA-A receptors. nih.gov

Table 1: Anxiolytic Activity of Selected Benzimidazole Derivatives

| Compound Series/Name | Experimental Model | Observed Effect | Reference Compound |

|---|---|---|---|

| ZB, ZE, ZF, ZG, ZH | Elevated Plus Maze (Rats) | Potent anti-anxiety activity. jyoungpharm.orgnih.gov | Diazepam jyoungpharm.orgnih.gov |

| BZ-4, BZ-6, BZ-7, BZ-9 | Elevated Plus Maze (Mice) | Compounds BZ-6 & BZ-7 showed the highest activity, with significant preference for the open arm. | Diazepam |

| BIF-66, AZH-57 | Elevated Plus Maze (Mice) | Demonstrated potent tranquilizing action. researchgate.net | Diazepam researchgate.net |

Antioxidant Properties and Mechanisms

The benzimidazole nucleus is a feature of various compounds investigated for their antioxidant capabilities. semanticscholar.org Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in numerous diseases. Benzimidazole derivatives have been shown to counteract this process through several mechanisms.

One common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where several benzimidazole derivatives have demonstrated moderate activity. researchgate.net In other studies, these compounds have shown an ability to inhibit lipid peroxidation (LPO), a key process in cellular damage caused by free radicals. nih.gov For example, a derivative bearing a p-bromophenyl substituent was found to cause 57% inhibition of LPO, an activity level approaching that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Furthermore, in vivo studies in streptozotocin-induced diabetic rats have shown that certain benzimidazole derivatives can enhance the activity of endogenous antioxidant enzymes, providing another pathway for their protective effects. ekb.eg

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Assay/Model | Key Finding |

|---|---|---|

| Substituted 4-amino-6-(1H-benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitriles | DPPH Radical Scavenging | Compounds were generally moderately active. researchgate.net |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Rat Liver Microsomal LPO Inhibition | Inhibition of LPO levels ranged from 15-57%. nih.gov |

| Potassium salts of benzimidazole-2-carboxaldehyde semicarbazone and thiosemicarbazone | Streptozotocin-induced diabetic rats | Enhanced the activity of antioxidant enzymes. ekb.eg |

| bis(benzimidazol-2-yl) amines | HORAC and ORAC Assays | Showed considerable capacity to scavenge hydroxyl and peroxyl radicals. researchgate.net |

Antihypertensive Activity (Angiotensin II Receptor Antagonism)

Benzimidazole derivatives are central to the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). taylorfrancis.com The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its primary effector, angiotensin II (Ang II), exerts its vasoconstrictive effects by binding to the AT1 receptor. nih.gov ARBs act by selectively blocking this interaction. nih.govresearchgate.net

Pioneering research in this area identified 2-alkyl benzimidazole derivatives as potent and specific nonpeptide Ang II receptor antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the alkyl group at the 2-position of the benzimidazole ring is crucial for activity. These compounds demonstrated efficacy both in vitro, by displacing Ang II in binding assays with IC50 values in the micromolar to nanomolar range, and in vivo, by antagonizing the hypertensive effects of Ang II in rats. nih.govnih.gov This line of research directly led to the development of clinically successful antihypertensive drugs like Telmisartan and Candesartan, which feature a benzimidazole core. researchgate.netnih.gov

Table 3: In Vitro and In Vivo Activity of 2-Alkyl Benzimidazole Angiotensin II Antagonists

| Compound Characteristic | In Vitro Activity (IC50) | In Vivo Activity (ED50, rats, IV) |

|---|---|---|

| Series of 2-alkyl benzimidazole derivatives | 10-5 to 10-7 M nih.gov | 5 to 20 mg/kg nih.gov |

Antidiabetic Activity (e.g., Glucokinase Activators)

The potential of benzimidazole derivatives in the management of diabetes mellitus has been explored through various molecular targets. wisdomlib.orghilarispublisher.com One of the most promising strategies involves the activation of glucokinase (GK), an enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a key role in glucose homeostasis. ekb.egmedchemexpress.com

Researchers have discovered novel series of 2-(pyridine-2-yl)-1H-benzimidazole derivatives that function as potent, allosteric glucokinase activators. nih.govnih.gov Systematic modifications of a lead compound identified through high-throughput screening led to the development of potent and metabolically stable activators. nih.gov These compounds were shown to lower blood glucose in animal models, such as the rat oral glucose tolerance test (OGTT), demonstrating their potential as hypoglycemic agents. nih.govnih.gov Beyond glucokinase activation, other benzimidazole derivatives have been investigated for their activity as dipeptidyl peptidase IV (DPP-IV) inhibitors and peroxisome proliferator-activated receptor (PPAR) modulators, which are other validated targets for antidiabetic drugs. researchgate.net

Table 4: Activity of Benzimidazole-Based Glucokinase Activators

| Compound Series | Mechanism of Action | Observed Effect |

|---|---|---|

| 2-(pyridine-2-yl)-1H-benzimidazole derivatives | Allosteric Glucokinase Activator nih.govnih.gov | Demonstrated acute oral glucose-lowering efficacy in a rat OGTT model. nih.gov |

| 6-(N-acylpyrrolidin-2-yl)benzimidazole derivatives | Allosteric Glucokinase Activator nih.gov | Exhibited significant hypoglycemic efficacy at 1 mg/kg po dosing in a rat OGTT model. nih.gov |

Enzyme Inhibition Studies (e.g., PARP-1, H+/K+-ATPase)

The structural versatility of the benzimidazole core has enabled its use as a scaffold for designing inhibitors of critical enzymes, including Poly(ADP-ribose) polymerase-1 (PARP-1) and H+/K+-ATPase.

PARP-1 Inhibition: PARP-1 is a nuclear enzyme crucial for DNA repair. nih.gov Its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). nih.gov A series of cyclic amine-containing benzimidazole carboxamides have been developed as potent PARP-1 inhibitors. nih.gov One such preclinical candidate, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223), displayed a K(i) of 8 nM against the PARP-1 enzyme and a cellular EC50 of 3 nM. nih.gov Another prominent inhibitor, ABT-888 (Veliparib), also based on a benzimidazole scaffold, has advanced into clinical trials. researchgate.net

H+/K+-ATPase Inhibition: The H+/K+-ATPase, or proton pump, is the enzyme responsible for the final step in gastric acid secretion in the parietal cells of the stomach. nih.gov Substituted benzimidazoles are the chemical foundation for the highly successful class of drugs known as proton pump inhibitors (PPIs). Compounds like Omeprazole (B731) and Lansoprazole (B1674482) are derivatives that, in the acidic environment of the parietal cell, convert to an active form that irreversibly blocks the H+/K+-ATPase, thereby inhibiting acid secretion. nih.gov

Table 5: Benzimidazole Derivatives as Enzyme Inhibitors

| Target Enzyme | Inhibitor Class/Example | Significance |

|---|---|---|

| PARP-1 | Benzimidazole carboxamides (e.g., A-620223, ABT-888) nih.govresearchgate.net | Potent inhibition of DNA repair for cancer therapy. nih.govnih.gov |

| H+/K+-ATPase (Proton Pump) | Substituted benzimidazoles (e.g., Omeprazole) nih.gov | Inhibition of gastric acid secretion for treating acid-related disorders. nih.gov |

Receptor Agonist/Antagonist Studies (e.g., NOP Receptor, 5-HT3 Receptor)

Benzimidazole derivatives have also been synthesized and evaluated for their ability to interact with various neurotransmitter and other cell surface receptors. A notable area of investigation is their activity as antagonists for the 5-HT3 receptor.

The 5-HT3 receptor, a ligand-gated ion channel, is involved in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. drugs.com Antagonists of this receptor are effective antiemetics. drugs.com Studies have characterized new series of benzimidazole derivatives as selective and orally active 5-HT3 receptor antagonists. nih.gov In functional assays, these compounds were shown to be as active as the established 5-HT3 antagonist Ondansetron, both in vitro and in vivo. nih.gov The development of these compounds confirms the utility of the benzimidazole scaffold in designing potent receptor antagonists. nih.govresearchgate.net While the benzimidazole core has been used to target a wide array of receptors, specific and significant activity related to the Nociceptin/Orphanin FQ (NOP) receptor is not as prominently documented for this class of compounds.

Table 6: Activity of Benzimidazole Derivatives as 5-HT3 Receptor Antagonists

| Compound Series | Target Receptor | Observed Activity | Reference Compound |

|---|---|---|---|

| N-(1-azabicyclo[2.2.2]oct-3-yl)benzimidazole-4-carboxamide derivatives | 5-HT3 Receptor | Proved to be potent 5-HT3 receptor antagonists, as active as the reference compound when administered orally or intraperitoneally. nih.gov | Ondansetron nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Influence of Substitution at N-1 and C-2 Positions on Bioactivity

The N-1 and C-2 positions of the benzimidazole scaffold are key sites for chemical modification that significantly modulate the biological activity of its derivatives.

The substituent at the C-2 position plays a pivotal role in defining the therapeutic action of benzimidazole compounds. The introduction of a long alkyl chain, such as the octyl group in this compound, can confer specific properties. For instance, in the search for new bactericidal agents, various substitutions at the C-2 position have been explored. It has been observed that the nature of the substituent at this position can lead to a broad spectrum of antibacterial and antifungal activities.

Substitutions at the N-1 position of the benzimidazole ring are also critical for modulating bioactivity. N-alkylation, for example, has been shown to influence the antibacterial profile of 2-substituted benzimidazoles. The introduction of different substituents at the N-1 position can enhance the chemotherapeutic potential of the parent compound. For instance, N-benzyl substitutions have been investigated for their impact on the anti-inflammatory properties of benzimidazole derivatives. Studies on 2,5,6-trisubstituted benzimidazoles have revealed that modifications at the N-1 and C-2 positions can lead to compounds with potent antitubercular activity.

The following table summarizes the influence of substitutions at the N-1 and C-2 positions on the bioactivity of selected benzimidazole analogs, as reported in various studies.

| Compound Series | Substitution at N-1 | Substitution at C-2 | Observed Bioactivity |

| 2-Substituted Benzimidazoles | - | Phenyl-substituted derivatives | Moderate antibacterial activity. researchgate.net |

| N-Benzyl Benzimidazoles | Benzyl (B1604629) group | Various substituents | Anti-inflammatory activity. nih.gov |

| 2,5,6-Trisubstituted Benzimidazoles | Various substituents | Modified groups | Potent antitubercular agents. rsc.org |

Impact of Lipophilicity on Biological Efficacy

An increase in the length of the alkyl side chain in 2-substituted benzimidazoles generally leads to an increase in the hydrophobicity of the molecule. researchgate.net This enhanced lipophilicity can facilitate the penetration of the compound through biological membranes, such as the cell membranes of bacteria or fungi, which may contribute to improved bioactivity. researchgate.net For instance, studies on the antifungal activity of some 2-substituted benzimidazole derivatives have suggested that a progressive increase in the length of the alkyl chain can positively influence their antifungal potential up to a certain point. researchgate.net

However, the relationship between lipophilicity and biological activity is not always linear. An optimal level of lipophilicity is often required for a compound to exhibit its desired pharmacological effect. If a molecule is too lipophilic, it may be poorly soluble in aqueous biological fluids or may be sequestered in fatty tissues, leading to reduced bioavailability at the target site. Conversely, if a molecule is too hydrophilic, it may not be able to effectively cross lipid membranes to reach its intracellular target.

The following table illustrates the conceptual relationship between the C-2 alkyl chain length, lipophilicity, and potential antifungal activity based on general observations for 2-alkyl-benzimidazoles.

| C-2 Substituent | Relative Lipophilicity | Potential Impact on Antifungal Activity |

| Methyl | Low | Baseline activity |

| Butyl | Moderate | Increased activity due to better membrane penetration |

| Octyl | High | Potentially optimal or near-optimal activity |

| Dodecyl | Very High | Potentially decreased activity due to poor aqueous solubility |

Pharmacological Patent Landscape of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and as a result, a vast number of benzimidazole derivatives have been the subject of patent applications for a wide array of pharmacological uses. The patent landscape for these compounds is diverse, reflecting their broad therapeutic potential.

Patents covering benzimidazole derivatives describe their utility as:

Anti-inflammatory and Analgesic Agents: Several patents claim 2-substituted benzimidazole compounds for their potential use in treating inflammation and pain. google.com

Inhibitors of Smooth Muscle Cell Proliferation: Certain 2-substituted benzimidazoles have been patented for their ability to inhibit the proliferation of smooth muscle cells, suggesting potential applications in cardiovascular diseases. google.com

Hypotensive and Diuretic Agents: Novel 2-acryloyl benzimidazoles have been the subject of patents for their hypotensive and diuretic properties. nih.gov

Antiviral Agents: The potential of benzimidazole derivatives as antiviral drugs has been reported in patent reviews. researchgate.net

Anticancer Agents: Patent reviews also highlight the invention of benzimidazole derivatives with potential anticancer activity. researchgate.net

Antimicrobial Agents: The patent literature includes benzimidazole derivatives with claimed antimicrobial properties. researchgate.net

While the patent landscape for benzimidazole derivatives is extensive, the specific patenting of "this compound" for a defined pharmacological application is less clear from the available public data. However, the numerous patents for structurally related 2-alkyl and other 2-substituted benzimidazoles underscore the continued interest in this class of compounds for the development of new therapeutic agents across various disease areas. The versatility of the benzimidazole core allows for the generation of large libraries of compounds with diverse pharmacological profiles, making it a consistently active area of research and patenting in the pharmaceutical industry.

Applications of 2 Octyl 1h Benzimidazole Beyond Medicinal Chemistry

Materials Science Applications

In the realm of materials science, 2-octyl-1H-benzimidazole has been investigated for its capacity to impart desirable properties to polymers and as a key component in the formulation of various functional materials.

A notable application of a this compound derivative is in the synthesis of novel thiophene-benzimidazole based polymers (TBIP). In one study, 4,7-dibromo-1-methyl-2-octyl-1H-benzimidazole was used as a monomer in a Suzuki reaction with 2,5-thiophene bisboronic acid to produce the TBIP polymer with a reaction yield of 65% researchgate.net. The incorporation of the this compound moiety into the polymer backbone is a strategic approach to developing new polymeric materials with specific functionalities.

The resulting TBIP was further modified to prepare polymer salts by reacting it with excess ethyl bromide in acetonitrile. The optical and electronic properties of these polymers were characterized using cyclic voltammetry (CV) and ultraviolet-visible (UV-Vis) absorption spectroscopy. The highest occupied molecular orbital (HOMO) values for the polymers were determined to be approximately 1.70 eV through CV analysis researchgate.net. The surface morphology of these polymers was also investigated using atomic force microscopy (AFM) researchgate.net. While the primary focus of the study was on the antimicrobial activities of these polymers, the synthesis and characterization data highlight the role of the this compound derivative in creating new functional polymers.

Table 1: Synthesis and Properties of Thiophene-Benzimidazole Polymer (TBIP)

| Property | Value |

| Precursor Monomer | 4,7-dibromo-1-methyl-2-octyl-1H-benzimidazole |

| Polymerization Method | Suzuki Reaction |

| Reaction Yield | 65% |

| HOMO Value (from CV) | ~1.70 eV |

This compound has been identified as a key ingredient in several functional material formulations, particularly in the domain of metal surface treatments and electronics manufacturing. Its utility in these areas is primarily attributed to its ability to interact with metal surfaces, offering protection and facilitating specific processes.

One of the prominent applications is as a component in surface treating agents for copper and copper alloys. The compound is included in aqueous solutions designed to form a protective chemical film on copper surfaces. This is particularly important in the manufacturing of printed wiring boards (PWBs) to prevent discoloration and corrosion. The long alkyl chain of the 2-octyl group is thought to contribute to the formation of a hydrophobic barrier, enhancing the protective properties of the film.

In the field of electronics assembly, this compound is utilized in solder flux compositions. Solder flux is crucial for removing oxides from metal surfaces to ensure a good solder joint. The inclusion of this compound in the flux formulation can aid in this cleaning process and protect the metal surface during soldering. Similarly, it has been mentioned as a component in silver electroplating solutions, suggesting a role in controlling the deposition process and improving the quality of the plated layer.

While the exact mechanisms are often proprietary and detailed in patents, the recurring presence of this compound in these formulations underscores its importance in the development of functional materials for the electronics and metal finishing industries.

Catalytic Applications of Benzimidazole (B57391) Complexes

The benzimidazole scaffold, in general, can coordinate with various transition metals, and these complexes have been explored as catalysts in a range of organic transformations. However, studies focusing specifically on metal complexes of this compound and their catalytic performance are currently limited.

Similarly, the synthesis and application of Brønsted acidic ionic liquids derived specifically from this compound have not been extensively reported. The general concept involves the functionalization of the benzimidazole core to create ionic liquids with acidic properties, which can then act as catalysts in various chemical reactions. Further research is needed to explore the potential of the 2-octyl derivative in this area.

Analytical Chemistry Research

The application of this compound in the field of analytical chemistry is another area where specific research is not widely documented. While some benzimidazole derivatives have been investigated as fluorescent sensors for the detection of ions and biomolecules, dedicated studies on the analytical applications of the 2-octyl substituted variant are yet to be prominently featured in the scientific literature.

Based on the conducted research, there is currently a lack of specific scientific literature detailing the applications of This compound as a reagent in the detection and quantification of metal ions, or its use as an insecticidal or acaricidal agent in agricultural and horticultural settings.

While the broader class of benzimidazole derivatives has been extensively studied for a wide range of applications, including metal ion sensing and various biological activities, the specific properties and applications of the 2-octyl substituted variant in these particular areas are not well-documented in the available scientific papers and research databases.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on "this compound" for the specified topics as per the request.

Would you like to broaden the scope of the article to include the potential applications of 2-alkyl-benzimidazoles in these areas, based on the general properties of this class of compounds? This would allow for a more comprehensive discussion, although it would not focus solely on the 2-octyl derivative. Please advise on how you would like to proceed.

An exploration of the future research landscape for this compound reveals a multitude of promising avenues, building upon the well-established therapeutic potential of the broader benzimidazole scaffold. This article delves into the emerging research directions and future perspectives for this specific compound, focusing on novel synthesis, unexplored biological activities, advanced drug design strategies, and the potential for clinical translation.

Q & A

Q. Optimization Tips :

- Solvent polarity (e.g., DMF vs. ethanol) impacts reaction kinetics and byproduct formation.

- Catalysts like Lewis acids (e.g., ZnCl₂) improve regioselectivity for the 2-position .

- Purity can be enhanced via recrystallization in methanol or column chromatography .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement (e.g., octyl chain integration at C2) via characteristic shifts: benzimidazole protons appear at δ 7.2–8.3 ppm, while alkyl protons resonate at δ 0.8–1.6 ppm .

- IR Spectroscopy : Stretching vibrations for N-H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) validate the benzimidazole core .

- X-Ray Crystallography : SHELX software refines single-crystal data to resolve bond lengths/angles and confirm octyl chain conformation. For example, C-C bond lengths in the alkyl chain should average ~1.54 Å .

Advanced: How can researchers resolve discrepancies in reported biological activities of 2-alkyl benzimidazoles across different studies?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS) can alter IC₅₀ values. Standardize protocols using guidelines from Benzimidazole: Pharmacological Profile .

- Structural Analogues : Minor substituent changes (e.g., fluoro vs. methyl groups) drastically affect target binding. Cross-validate activities using molecular docking (e.g., AutoDock Vina) to compare ligand-receptor interactions .

- Data Reprodubility : Adopt open-data practices (e.g., sharing raw spectra or crystallographic files) to enable independent verification .

Advanced: What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

Methodological Answer:

- Catalyst Selection : Use ZnCl₂ or BF₃·Et₂O to direct alkylation to the C2 position, reducing 1-substituted byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C2 selectivity, while protic solvents (e.g., ethanol) may favor N1 alkylation .

- Stepwise Synthesis : First generate 2-chlorobenzimidazole, then perform nucleophilic substitution with octyl Grignard reagents to avoid competing reactions .

Basic: What are the common pharmacological targets of benzimidazole derivatives, and how does the octyl substituent influence bioactivity?

Methodological Answer:

- Antimicrobial Activity : Benzimidazoles inhibit microbial DNA gyrase or tubulin polymerization. The octyl chain enhances lipophilicity, improving membrane penetration but potentially reducing solubility .

- Anticancer Targets : Derivatives interact with topoisomerase II or kinase domains. The octyl group may occupy hydrophobic binding pockets, as seen in docking studies of analogous compounds .

- Enzyme Inhibition : 2-Substituted benzimidazoles act as EPHX2 (epoxide hydrolase) inhibitors, with alkyl chains modulating steric hindrance .

Advanced: How do computational methods like molecular docking support the design of this compound derivatives with enhanced activity?

Methodological Answer:

- Docking Workflow : Use software like Schrödinger Suite to model ligand-receptor interactions. For example, the octyl chain’s orientation in a hydrophobic pocket can be optimized to maximize Van der Waals contacts .

- QSAR Modeling : Correlate alkyl chain length with bioactivity using Hammett constants or logP values to predict optimal substituents .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify derivatives with persistent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.